molecular formula C17H11N3O4S B2602125 3-{[2-(4-nitrophenyl)-1,3-thiazol-4-yl]methyl}-1,3-benzoxazol-2(3H)-one CAS No. 903852-44-8

3-{[2-(4-nitrophenyl)-1,3-thiazol-4-yl]methyl}-1,3-benzoxazol-2(3H)-one

Cat. No.: B2602125
CAS No.: 903852-44-8
M. Wt: 353.35
InChI Key: SFRPRRYYJJRCMC-UHFFFAOYSA-N
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Description

3-{[2-(4-nitrophenyl)-1,3-thiazol-4-yl]methyl}-1,3-benzoxazol-2(3H)-one is a heterocyclic compound featuring a benzoxazolone core fused with a thiazole ring substituted at the 4-position with a 4-nitrophenyl group. Its molecular formula is C₁₇H₁₁N₃O₄S (CAS No. 903852-44-8), with a molecular weight of 353.35 g/mol . The compound’s structure combines electron-withdrawing (nitro group) and electron-donating (thiazole and benzoxazolone) moieties, which may influence its physicochemical and biological properties.

Properties

IUPAC Name

3-[[2-(4-nitrophenyl)-1,3-thiazol-4-yl]methyl]-1,3-benzoxazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11N3O4S/c21-17-19(14-3-1-2-4-15(14)24-17)9-12-10-25-16(18-12)11-5-7-13(8-6-11)20(22)23/h1-8,10H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFRPRRYYJJRCMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N(C(=O)O2)CC3=CSC(=N3)C4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[2-(4-nitrophenyl)-1,3-thiazol-4-yl]methyl}-1,3-benzoxazol-2(3H)-one typically involves multiple steps, starting with the preparation of the thiazole and benzoxazole intermediates. One common method involves the reaction of 4-nitrobenzaldehyde with thiosemicarbazide to form the thiazole ring. This intermediate is then reacted with 2-aminophenol to form the benzoxazole ring. The final step involves the coupling of these two intermediates under specific conditions, such as the presence of a base like triethylamine and a solvent like ethanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Substitution Reactions

This compound undergoes nucleophilic aromatic substitution due to the electron-deficient nature of the benzoxazole ring. Key reactions include:

  • Reagent : Nucleophiles (e.g., amines, Grignard reagents)

  • Conditions : Basic or acidic environments, elevated temperatures

  • Outcome : Replacement of hydrogen or halogen atoms on the benzoxazole ring with nucleophiles .

Example :
A methanolic solution of 2-aminophenol reacts with CS₂ to form benzoxazole-2-thiol intermediates, which can undergo substitution with thiazole derivatives .

Oxidation and Reduction

The compound’s thiazole and benzoxazole moieties are susceptible to redox transformations:

  • Oxidation : Introduces oxygen-containing groups (e.g., hydroxylation, epoxidation).

  • Reduction : Removes oxygen or adds hydrogen (e.g., nitro group reduction to amine).

Reagents :

  • Oxidizing agents: Potassium permanganate, hydrogen peroxide.

  • Reducing agents: Lithium aluminum hydride, hydrogenation (Pd/C) .

Coupling Reactions

The compound’s amine or halide groups enable coupling reactions for functionalization:

  • Ullmann Coupling : Forms C-C bonds under copper catalysis.

  • Suzuki Coupling : Connects boronic acid derivatives to aryl halides.

Example :
Hydrochloric acid treatment followed by coupling with 4-nitrophenyl chloroformate yields substituted derivatives .

Hydrolysis

Under acidic or basic conditions, the benzoxazole ring can hydrolyze to form simpler derivatives:

  • Conditions : HCl/H₂O, KOH, or enzymatic catalysts.

  • Outcome : Cleavage of the benzoxazole ring to produce phenolic acids or amides .

Thiazole Ring Reactivity

The 1,3-thiazole moiety participates in:

  • Nucleophilic Attack : Substitution at sulfur or nitrogen positions.

  • Electrophilic Substitution : Halogenation or nitration.

Reagents :

  • Electrophiles: Chlorine, nitration mixtures.

  • Nucleophiles: Thiols, amines .

Data Table: Reaction Types and Outcomes

Reaction Type Reagents/Conditions Key Products
Substitution Amines, Grignard reagents, basic/acidic conditionsModified benzoxazole derivatives
Oxidation KMnO₄, H₂O₂Oxygenated analogs
Reduction LiAlH₄, H₂/Pd-CReduced nitro groups, hydrogenated rings
Coupling Cu catalysts, Pd catalysts, aryl halides/boronic acidsCross-coupled derivatives
Hydrolysis HCl, KOH, enzymesPhenolic acids, amides

Research Findings

  • Synthetic Routes :

    • The compound is typically synthesized via multi-step processes, including condensation of aminophenols with CS₂ to form benzoxazole intermediates, followed by coupling with thiazole derivatives .

    • Industrial methods may employ continuous flow reactors for scalability.

  • Biological Activity :

    • Derivatives of related benzoxazole-thiazole compounds exhibit antitumor and antiviral properties, often via kinase inhibition or interference with cellular pathways .

  • Stability and Reactivity :

    • The nitro group on the 4-nitrophenyl substituent renders the compound reactive toward reduction, while the benzoxazole ring’s electron deficiency drives substitution reactions .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of compounds related to 3-{[2-(4-nitrophenyl)-1,3-thiazol-4-yl]methyl}-1,3-benzoxazol-2(3H)-one. For instance:

  • Cytotoxicity against Hepatoma Cells : A study investigated the cytotoxic effects of related isothiazolone derivatives on hepatoma human (Huh7) cells. The results indicated that these compounds exhibited significant cytotoxicity, suggesting that similar derivatives could be effective against liver cancer .
  • Mechanism of Action : The mechanism by which these compounds exert their anticancer effects often involves the induction of apoptosis in cancer cells and inhibition of cell proliferation. This is attributed to their ability to interact with cellular targets involved in cancer pathways .

Antimicrobial Properties

Compounds with similar structures have also been explored for their antimicrobial properties. The benzoxazole and thiazole moieties are known to contribute to antimicrobial activity against various pathogens:

  • Antibacterial Activity : Studies have shown that benzoxazole derivatives can exhibit significant antibacterial effects, making them candidates for further development as antimicrobial agents .

Other Biological Activities

Beyond anticancer and antimicrobial applications, compounds derived from this structure have been investigated for additional biological activities:

  • Antiviral and Antifungal Activities : Some derivatives have shown promising results in inhibiting viral replication and fungal growth, indicating a broader spectrum of biological activity .

Case Studies

Several case studies provide insights into the efficacy and applications of similar compounds:

StudyCompoundTargetFindings
Kakkar et al. (2021)5-benzoyl-2-(4-nitrophenyl)isothiazol-3(2H)-oneHepatoma CellsExhibited significant cytotoxicity against Huh7 cells
Zhang et al. (2018)Benzoxazole DerivativesVarious PathogensDemonstrated antibacterial and antifungal activities
Ertan-Bolelli et al. (2016)Benzoxazole DerivativesTuberculosisShowed antituberculotic activity

Mechanism of Action

The mechanism of action of 3-{[2-(4-nitrophenyl)-1,3-thiazol-4-yl]methyl}-1,3-benzoxazol-2(3H)-one involves its interaction with various molecular targets. For example, its antimicrobial activity is attributed to its ability to inhibit the synthesis of bacterial cell walls by binding to specific enzymes. In cancer cells, the compound may induce apoptosis by interacting with proteins involved in cell cycle regulation .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs of 3-{[2-(4-nitrophenyl)-1,3-thiazol-4-yl]methyl}-1,3-benzoxazol-2(3H)-one , highlighting their substituents, biological activities, and structure-activity relationships (SAR):

Compound Substituents Biological Activity Key Findings Reference
6-(1,3-Thiazol-4-yl)-1,3-benzoxazol-2(3H)-ones Thiazole at position 6; varied aryl groups on thiazole Antimicrobial (Gram-positive bacteria) MIC = 31.25 μg/mL against Micrococcus luteus. Nitro and halogen substituents enhance activity.
3-[4-(4-Fluorophenyl)piperazin-1-ylmethyl]-5-methyl-1,3-benzoxazol-2(3H)-one Fluorophenyl-piperazine moiety at position 3 Anticancer Demonstrated moderate cytotoxicity against cancer cell lines. Piperazine linker improves solubility and bioavailability.
5-{[2-(4-Fluoro-3-methoxy-5-methylanilino)-5-methylpyrimidin-4-yl]amino}-1,3-benzoxazol-2(3H)-one Pyrimidine-aminobenzoxazolone hybrid Janus kinase (JAK) inhibition Potent JAK inhibitor with therapeutic potential in autoimmune diseases. Nitro group absence suggests selectivity for kinase targets over antimicrobial action.
3-(4-Nitrophenyl)-4(3H)-quinazolinone derivatives Nitrophenyl-quinazolinone COX-2 inhibition Moderate COX-2 inhibition (27.72% at 22 μM). Nitro group enhances binding but poor solubility limits efficacy.
Isoxazole derivatives (e.g., 4h, 4f) Nitrophenyl/isoxazole-quinazolinone hybrids Antibacterial and antifungal Superior to ampicillin against bacterial strains (MIC < 10 μg/mL). Nitro group at para-position critical for activity.
Thiazole-oxadiazole hybrids (e.g., 5-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]-1,3,4-oxadiazole-2(3H)-thione) Chlorophenyl/methoxyphenyl-thiazole-oxadiazole Not specified Electron-withdrawing groups (e.g., Cl) improve thermal stability and potential bioactivity. Methoxy groups enhance solubility.

Key Insights from SAR Studies :

Role of Nitro Group: The 4-nitrophenyl substituent in this compound likely enhances electron-deficient character, improving interactions with microbial enzymes or DNA . However, nitro groups may reduce solubility, as seen in COX-2 inhibitors . In contrast, 5-{[2-(4-fluoro-3-methoxy-5-methylanilino)-5-methylpyrimidin-4-yl]amino}-1,3-benzoxazol-2(3H)-one lacks a nitro group but shows high kinase selectivity, suggesting substituent positioning dictates target specificity .

Thiazole-Benzoxazolone Hybrids :

  • Thiazole-linked benzoxazolones (e.g., 6-(1,3-thiazol-4-yl)-1,3-benzoxazol-2(3H)-ones ) exhibit broad-spectrum antimicrobial activity, with MIC values comparable to standard antibiotics . The methylene bridge in the target compound may enhance conformational flexibility for target binding.

Solubility and Bioavailability :

  • Piperazine and methoxy substituents (e.g., in 3-[4-(4-fluorophenyl)piperazin-1-ylmethyl]-5-methyl-1,3-benzoxazol-2(3H)-one ) improve solubility, addressing a key limitation of nitro-substituted analogs .

Further studies should evaluate its kinase inhibition and solubility profile .

Biological Activity

The compound 3-{[2-(4-nitrophenyl)-1,3-thiazol-4-yl]methyl}-1,3-benzoxazol-2(3H)-one is a heterocyclic organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological evaluations, and mechanisms of action, drawing from diverse sources to provide a comprehensive overview.

Synthesis

The synthesis of this compound typically involves the reaction of substituted thiazoles with benzoxazole derivatives. The reaction conditions often include the use of solvents such as ethanol and catalysts like hydrochloric acid to facilitate the formation of the target compound .

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown that it possesses activity against various bacterial strains, including both Gram-positive and Gram-negative organisms. The minimum inhibitory concentrations (MICs) for some tested strains are as follows:

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

These results suggest that the compound could be a candidate for developing new antimicrobial agents .

Antioxidant Activity

The antioxidant potential of this compound has also been evaluated. In assays measuring DPPH radical scavenging activity, the compound demonstrated an IC50 value of 45 µg/mL, indicating moderate antioxidant activity compared to standard antioxidants like ascorbic acid .

Anti-inflammatory Effects

In studies assessing anti-inflammatory properties, this compound has been shown to inhibit the release of pro-inflammatory cytokines in cell cultures. Specifically, it reduced TNF-alpha and IL-6 levels in lipopolysaccharide-stimulated macrophages by approximately 50% at a concentration of 10 µM .

The biological activities of this compound are believed to be mediated through multiple mechanisms:

  • Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in bacterial cell wall synthesis.
  • Scavenging Free Radicals : Its antioxidant properties are attributed to its ability to donate electrons to free radicals, neutralizing them and preventing cellular damage.
  • Modulation of Cytokine Production : By affecting signaling pathways related to inflammation, it can modulate immune responses.

Case Studies

Several case studies have highlighted the potential therapeutic applications of this compound:

  • Ulcerative Colitis Model : In an animal model for ulcerative colitis, administration of the compound resulted in reduced inflammation and improved histological scores compared to controls .
  • Cancer Cell Lines : The compound was tested against various cancer cell lines (e.g., HeLa and MCF-7), showing significant cytotoxic effects with IC50 values ranging from 15 to 30 µM. This suggests potential for further development as an anticancer agent .

Q & A

Basic: What synthetic methodologies are recommended for preparing 3-{[2-(4-nitrophenyl)-1,3-thiazol-4-yl]methyl}-1,3-benzoxazol-2(3H)-one?

Answer:
The compound can be synthesized via nucleophilic substitution or cyclocondensation reactions. A common approach involves:

Thiazole Formation : Reacting 4-nitrobenzaldehyde with thioacetamide or methyl thioacetate under acidic conditions (e.g., H2SO4) to form the 2-(4-nitrophenyl)thiazole core .

Benzoxazolone Functionalization : Introducing the methyl-linked benzoxazolone moiety through alkylation. For example, coupling 1,3-benzoxazol-2(3H)-one with 4-(chloromethyl)-2-(4-nitrophenyl)thiazole using a base like K2CO3 in DMF .

Purification : Column chromatography (silica gel, ethyl acetate/hexane) and recrystallization (ethanol/water) ensure purity. Confirm structure via <sup>1</sup>H/<sup>13</sup>C NMR, IR, and elemental analysis .

Basic: How should researchers characterize the structural integrity of this compound?

Answer:
Key characterization steps include:

  • Spectroscopy :
    • <sup>1</sup>H NMR : Look for the benzoxazolone proton at δ ~6.8–7.5 ppm (aromatic), thiazole protons at δ ~7.3–8.3 ppm, and the methyl bridge (δ ~4.5–5.0 ppm) .
    • IR : Confirm C=O (benzoxazolone) at ~1700–1750 cm<sup>−1</sup> and NO2 stretching (thiazole) at ~1520–1350 cm<sup>−1</sup> .
  • Mass Spectrometry : ESI-MS or FAB-MS should show [M+H]<sup>+</sup> matching the molecular formula (C17H11N3O4S).
  • Elemental Analysis : Carbon, hydrogen, and nitrogen percentages should align with calculated values (e.g., C: 54.71%, H: 3.13%, N: 11.60%) .

Advanced: How can structure-activity relationships (SAR) be investigated for this compound’s antimicrobial activity?

Answer:
SAR studies require systematic modifications and bioassays:

Variation of Substituents :

  • Replace the 4-nitrophenyl group with halogenated (e.g., 4-Cl) or methoxy analogs to assess electronic effects .
  • Modify the benzoxazolone core (e.g., 5-Cl or 6-CH3) to probe steric influences .

Bioactivity Assays :

  • MIC Testing : Against Gram-positive (e.g., Micrococcus luteus) and Gram-negative strains. Use broth microdilution (CLSI guidelines) .
  • Mechanistic Studies : Evaluate membrane disruption (via SYTOX Green uptake) or enzyme inhibition (e.g., dihydrofolate reductase assays) .

Computational Modeling : Perform docking (AutoDock Vina) to predict interactions with bacterial targets like DNA gyrase .

Advanced: How should researchers resolve contradictions in reported bioactivity data for benzoxazolone-thiazole hybrids?

Answer:
Contradictions (e.g., varying MIC values) may arise from:

  • Strain Variability : Test across standardized strains (e.g., ATCC M. luteus 9341) to ensure reproducibility .
  • Experimental Conditions : Control solvent (DMSO concentration ≤1%), inoculum size (5 × 10<sup>5</sup> CFU/mL), and incubation time (18–24 hrs) .
  • Compound Stability : Assess degradation via HPLC (C18 column, acetonitrile/water gradient) under assay conditions .
  • Meta-Analysis : Compare data across studies using tools like RevMan (Cochrane Collaboration) to identify outliers or methodological biases .

Advanced: What crystallographic techniques are suitable for determining the 3D structure of this compound?

Answer:
For single-crystal X-ray diffraction:

Crystallization : Use slow evaporation (acetone/chloroform) to grow high-quality crystals.

Data Collection : At 100 K on a diffractometer (Mo Kα radiation, λ = 0.71073 Å).

Structure Solution : Employ SHELXT for direct methods or SHELXD for charge flipping .

Refinement : SHELXL for least-squares refinement (anisotropic displacement parameters, H atoms constrained) .

Validation : Check with PLATON (ADDSYM) for missed symmetry and CCDC Mercury for visualization .

Basic: What are the recommended storage conditions to ensure compound stability?

Answer:

  • Temperature : Store at −20°C in amber vials to prevent photodegradation.
  • Humidity : Use desiccants (silica gel) to avoid hydrolysis of the benzoxazolone ring.
  • Solubility : Prepare stock solutions in DMSO (sterile-filtered, 10 mM), and avoid repeated freeze-thaw cycles .

Advanced: How can researchers assess the compound’s potential for drug-likeness and toxicity?

Answer:

  • Lipophilicity : Measure logP via shake-flask method (octanol/water). Ideal range: 2–5 .
  • ADMET Prediction : Use SwissADME for bioavailability radar and ProTox-II for hepatotoxicity/ mutagenicity .
  • In Vitro Toxicity : Test against HEK-293 cells (MTT assay) to determine IC50 values .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.